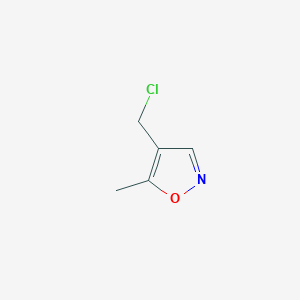
4-(Chloromethyl)-5-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole derivatives, including those similar to 4-(Chloromethyl)-5-methylisoxazole, often involves multi-component reactions. For instance, a study by Kiyani et al. (2015) described a three-component, NBS-promoted synthesis of α,β-unsaturated isoxazol-5(4H)-ones by reacting aromatic aryl or hetero-aryl aldehydes with hydroxylamine hydrochloride and 1,3-dicarbonyl compounds under mild conditions (Kiyani et al., 2015). This method provides an efficient route to obtaining various isoxazole derivatives.
Molecular Structure Analysis
Isoxazole compounds' molecular structure, including 4-(Chloromethyl)-5-methylisoxazole, can be explored through computational studies. For example, density functional theory (DFT) has been utilized to predict geometrical properties, vibrational wavenumbers, and electronic properties of isoxazole derivatives, aiding in understanding their structural characteristics and reactivity (Kiyani et al., 2015).
Chemical Reactions and Properties
Isoxazoles, including 4-(Chloromethyl)-5-methylisoxazole, undergo various chemical reactions based on their functional groups. These reactions can include nucleophilic addition, cycloadditions, and photochemical transformations that yield different isoxazole derivatives with potential biological activities. Studies have shown that isoxazole derivatives can be synthesized through domino isomerization processes and photochemical reactions, highlighting their versatile reactivity (Serebryannikova et al., 2019).
Physical Properties Analysis
The physical properties of isoxazoles, such as solubility, melting point, and crystalline structure, can be characterized through various analytical techniques. The molecular structure influences these properties, impacting the compound's behavior in different environments. Studies involving X-ray crystallography and spectroscopic methods provide insights into the physical characteristics of isoxazole compounds (Bourbeau et al., 2006).
Aplicaciones Científicas De Investigación
Novel Class of Amino Acid Antagonists
The compound 4-(chloromethyl)-5-methylisoxazole has been utilized in the synthesis of novel excitatory amino acid (EAA) receptor antagonists, contributing to the development of neuroprotective drugs. These compounds, derived from 4-(chloromethyl)-5-methylisoxazole, show potential in protecting neurons against neurotoxic effects and have been explored for their selectivity and inhibition capabilities at non-NMDA receptor sites (Krogsgaard‐Larsen et al., 1991).
Tautomerism of Heteroaromatic Compounds
Research on 4-(chloromethyl)-5-methylisoxazole contributes to understanding the tautomerism in heteroaromatic compounds. This understanding is crucial for chemical synthesis and the development of pharmaceuticals, as tautomerism significantly affects the chemical properties and biological activities of compounds (Boulton & Katritzky, 1961).
Controlled-Release Formulations
This compound plays a role in the development of controlled-release formulations, particularly in agriculture. For instance, it has been used in the synthesis of derivatives for fungicidal applications, showcasing its potential in creating environmentally friendly and efficient pest control solutions (Tai et al., 2002).
Green and Efficient Synthesis
4-(Chloromethyl)-5-methylisoxazole is involved in green chemistry research, aiding in the development of environmentally friendly synthesis methods for isoxazole derivatives. These methods emphasize the use of water as a solvent and aim for high yield and safe reaction processes, contributing to sustainable chemical synthesis practices (Pourmousavi et al., 2018).
Propiedades
IUPAC Name |
4-(chloromethyl)-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPPWKBQKZMFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methylisoxazole | |
CAS RN |
104988-43-4 |
Source


|
| Record name | 4-(chloromethyl)-5-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2482827.png)
![[(1R)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2482828.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)
![(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2482833.png)
![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)

![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)


![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)
![4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2482845.png)


